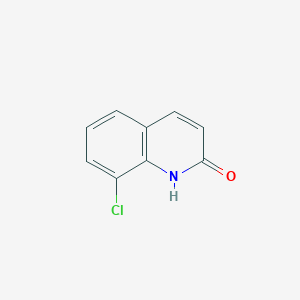

8-chloroquinolin-2(1H)-one

CAS No.: 23981-25-1

Cat. No.: VC1759759

Molecular Formula: C9H6ClNO

Molecular Weight: 179.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23981-25-1 |

|---|---|

| Molecular Formula | C9H6ClNO |

| Molecular Weight | 179.6 g/mol |

| IUPAC Name | 8-chloro-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C9H6ClNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-5H,(H,11,12) |

| Standard InChI Key | JNXUGJMCFLONJN-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)Cl)NC(=O)C=C2 |

| Canonical SMILES | C1=CC2=C(C(=C1)Cl)NC(=O)C=C2 |

Introduction

Chemical Properties and Structure

Structural Characteristics

8-chloroquinolin-2(1H)-one is characterized by a quinoline ring system with a chlorine atom at the 8-position and a carbonyl group at the 2-position. The compound exists as a lactam (cyclic amide) structure, with the nitrogen atom being part of both the pyridine ring and the amide functional group. This structural arrangement contributes significantly to its chemical reactivity and biological interactions.

Physical and Chemical Properties

The compound possesses the following key properties that define its chemical behavior and potential applications:

Table 1: Physical and Chemical Properties of 8-chloroquinolin-2(1H)-one

| Property | Value |

|---|---|

| CAS Registry Number | 23981-25-1 |

| Molecular Formula | C9H6ClNO |

| Molecular Weight | 179.6 g/mol |

| IUPAC Name | 8-chloro-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C9H6ClNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-5H,(H,11,12) |

| Standard InChIKey | JNXUGJMCFLONJN-UHFFFAOYSA-N |

| SMILES Notation | C1=CC2=C(C(=C1)Cl)NC(=O)C=C2 |

| PubChem Compound ID | 4204917 |

The presence of the chlorine atom significantly influences the electron distribution within the molecule, affecting its reactivity, binding properties, and biological activities. The lactam structure provides hydrogen bonding potential through the NH group, which can be crucial for interactions with biological targets.

Synthesis Methods

Common Synthetic Routes

The synthesis of 8-chloroquinolin-2(1H)-one typically involves direct chlorination of quinolin-2(1H)-one at the 8-position. This selective halogenation can be achieved through several established methods, with variations in reagents and conditions affecting yield and purity.

Chlorination Approach

The most common synthetic pathway involves the chlorination of quinolin-2(1H)-one using various chlorinating agents. This approach typically yields the target compound with good efficiency and selectivity:

-

Utilizing phosphorus pentachloride (PCl5) as the chlorinating agent under controlled temperature conditions

-

Employing N-chlorosuccinimide (NCS) in an appropriate solvent system for selective chlorination

-

Using other chlorinating agents such as sulfuryl chloride (SO2Cl2) or tert-butyl hypochlorite

The reaction conditions typically involve moderate temperatures (50-80°C) and inert atmosphere to prevent side reactions and maximize yield. The synthesis usually requires subsequent purification steps to obtain the compound at high purity levels required for biological testing or pharmaceutical applications.

Spectroscopic Characterization

Key Spectroscopic Data

Standard spectroscopic methods used for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and ultraviolet-visible spectroscopy. The characteristic spectral features serve as definitive identifiers of the compound:

Table 2: Characteristic Spectroscopic Data for 8-chloroquinolin-2(1H)-one

| Technique | Characteristic Features |

|---|---|

| 1H NMR | Signals for aromatic protons (δ 7.0-8.5 ppm); NH proton (δ 10-12 ppm) |

| 13C NMR | Carbonyl carbon (δ ~160 ppm); aromatic carbons (δ 115-140 ppm) |

| Mass Spectrometry | Molecular ion peak at m/z 179 (M+) with characteristic chlorine isotope pattern |

| FTIR | NH stretching (3200-3300 cm⁻¹); C=O stretching (1650-1680 cm⁻¹); C-Cl stretching (750-780 cm⁻¹) |

| UV-Vis | Absorption maxima typically in the range of 250-320 nm |

Biological Activities

Antimicrobial Properties

8-chloroquinolin-2(1H)-one has demonstrated significant antimicrobial activity against various bacterial strains. This activity is believed to result from the compound's ability to interact with specific bacterial targets, potentially disrupting cell membrane integrity or interfering with essential bacterial enzymatic processes.

Anticancer Activities

The anticancer potential of quinolinone derivatives has been extensively studied. 8-chloroquinolin-2(1H)-one may exhibit anticancer properties through various mechanisms, including DNA intercalation, enzyme inhibition, or interaction with specific cancer cell receptors. Studies on related compounds suggest that the chlorine substitution at the 8-position may enhance cytotoxicity against certain cancer cell lines.

Structure-Activity Relationships

Comparison with Similar Compounds

The biological activity of 8-chloroquinolin-2(1H)-one can be better understood by comparing it with structurally related compounds. The position of the chlorine substitution significantly influences the compound's properties and activities.

Table 3: Comparison of 8-chloroquinolin-2(1H)-one with Related Compounds

| Compound | Structural Difference | Biological Activity Comparison |

|---|---|---|

| Quinolin-2(1H)-one | Lacks chlorine substitution | Generally lower antimicrobial and antiviral activity |

| 4-chloroquinolin-2(1H)-one | Chlorine at position 4 | Different spectrum of antimicrobial activity; potentially different mechanism of action |

| 6-chloroquinolin-2(1H)-one | Chlorine at position 6 | Varied selectivity against different bacterial strains |

| 8-hydroxyquinolin-2-one | Hydroxyl group instead of chlorine | Enhanced metal chelation properties; different biological activity profile |

Structure-Activity Relationship Analysis

The position of substitution on the quinoline ring system plays a crucial role in determining biological activity. The chlorine atom at position 8 of 8-chloroquinolin-2(1H)-one affects several properties:

-

Lipophilicity: The chlorine substitution increases the compound's lipophilicity, potentially enhancing membrane permeability

-

Electronic effects: The electron-withdrawing nature of chlorine influences the electron distribution within the molecule

-

Steric factors: The size and position of the chlorine atom affect the binding to biological targets

These structural features collectively contribute to the compound's unique biological activity profile compared to other quinolinone derivatives.

Research Applications

Current Research Focus

Current research involving 8-chloroquinolin-2(1H)-one and related derivatives focuses on several therapeutic areas:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume